molecular formula C13H28N+ B14217469 N,N-Dimethyl-N-(prop-2-en-1-yl)octan-1-aminium CAS No. 754146-89-9

N,N-Dimethyl-N-(prop-2-en-1-yl)octan-1-aminium

Cat. No.: B14217469
CAS No.: 754146-89-9
M. Wt: 198.37 g/mol
InChI Key: QJOLFYHAIWZNLR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N-(prop-2-en-1-yl)octan-1-aminium: is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial applications. The compound has a molecular formula of C13H28N and is characterized by its long alkyl chain and a prop-2-en-1-yl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-(prop-2-en-1-yl)octan-1-aminium typically involves the quaternization of N,N-dimethyl-N-(prop-2-en-1-yl)amine with an alkyl halide, such as octyl bromide. The reaction is carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and improves the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethyl-N-(prop-2-en-1-yl)octan-1-aminium can undergo oxidation reactions, particularly at the prop-2-en-1-yl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the double bond in the prop-2-en-1-yl group.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the halide ion is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed:

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of N,N-Dimethyl-N-(prop-2-en-1-yl)octan-1-amine.

    Substitution: Formation of N,N-Dimethyl-N-(prop-2-en-1-yl)octan-1-ol.

Scientific Research Applications

Chemistry: N,N-Dimethyl-N-(prop-2-en-1-yl)octan-1-aminium is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.

Biology: In biological research, the compound is used as a cationic surfactant to study cell membrane interactions and to facilitate the delivery of genetic material into cells.

Industry: this compound is used in the formulation of detergents, fabric softeners, and antistatic agents due to its surfactant properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-(prop-2-en-1-yl)octan-1-aminium involves its interaction with cell membranes. The compound’s cationic nature allows it to bind to negatively charged components of the cell membrane, disrupting its structure and increasing permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents by cells.

Comparison with Similar Compounds

  • N,N-Dimethyl-N-(prop-2-en-1-yl)hexan-1-aminium
  • N,N-Dimethyl-N-(prop-2-en-1-yl)decan-1-aminium
  • N,N-Dimethyl-N-(prop-2-en-1-yl)dodecan-1-aminium

Comparison: N,N-Dimethyl-N-(prop-2-en-1-yl)octan-1-aminium is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its surfactant properties compared to shorter or longer alkyl chain analogs. The prop-2-en-1-yl group also contributes to its reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

dimethyl-octyl-prop-2-enylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N/c1-5-7-8-9-10-11-13-14(3,4)12-6-2/h6H,2,5,7-13H2,1,3-4H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOLFYHAIWZNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562358
Record name N,N-Dimethyl-N-(prop-2-en-1-yl)octan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754146-89-9
Record name N,N-Dimethyl-N-(prop-2-en-1-yl)octan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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